molecular formula C22H17BrO2 B3001008 (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one CAS No. 358655-92-2

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one

Cat. No.: B3001008
CAS No.: 358655-92-2
M. Wt: 393.28
InChI Key: GRLSDDSZURUVOB-OVCLIPMQSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one is a high-purity chalcone derivative offered for research and development applications. This compound has a molecular weight of 393.28 g/mol and is provided with a purity of 95.0% . As a chalcone, it belongs to a class of organic compounds known for their structural flexibility and presence of a π-conjugated system, which makes them subjects of interest in various advanced material science fields. Research on analogous chalcone derivatives has demonstrated significant potential in the development of nonlinear optical (NLO) materials for use in photonics and telecommunications, as well as in the synthesis of complex organic frameworks . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO2/c23-20-11-9-19(10-12-20)22(24)15-8-17-6-13-21(14-7-17)25-16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLSDDSZURUVOB-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
  • Cellular Interaction : The compound may interact with cellular receptors, leading to modulation of signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells, contributing to its anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this chalcone. The compound has demonstrated significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Salmonella typhi15 μg/mL

These findings indicate that this compound exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Results indicated that the compound reduced cell viability significantly at concentrations ranging from 10 to 50 μM, with IC50 values suggesting potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. The compound has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. A study reported a reduction in TNF-alpha and IL-6 levels when treated with this chalcone .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • Researchers synthesized various derivatives of chalcones similar to this compound and tested their antibacterial activity against Bacillus subtilis and Salmonella typhi. The results revealed that modifications in the aromatic rings significantly affected their efficacy .
  • Anticancer Mechanism Investigation :
    • A detailed study investigated the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and increase reactive oxygen species (ROS) production within the cells, leading to cell death .
  • In Vivo Studies :
    • Preliminary in vivo studies using animal models have suggested that administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups .

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Properties

Compound A-Ring Substituent B-Ring Substituent Key Property (β, Dipole Moment)
Target Compound 4-Benzyloxy 4-Bromo High polarizability (est.)
Asiri’s Compound 4-Dimethylamino 4-Bromo β = 8.9 × 10⁻³⁰ esu
Singh’s Compound 1 4-Benzyloxy 2-Hydroxy Moderate NLO activity
2j (Cluster 6) 4-Bromo, 2-hydroxy 4-Fluoro IC50 = 4.703 μM

Crystallographic and Intermolecular Interactions

The bromine atom in the target compound may facilitate C–H⋯π or halogen bonding, as observed in 1-(4-bromophenyl)-3-(2-thienyl)prop-2-en-1-one, where bromine stabilizes crystal packing .

Q & A

Q. What is the most reliable synthetic route for (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 4-(benzyloxy)benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key steps include:

  • Reaction Setup : Equimolar ratios of ketone and aldehyde in ethanol, stirred at 60–70°C for 6–12 hours.
  • Workup : Acidification with HCl to precipitate the product, followed by recrystallization from ethanol or methanol. Typical yields range from 65–80% depending on solvent purity and reaction time optimization .

Q. How is the stereochemical configuration (E/Z) of the α,β-unsaturated ketone confirmed?

The (2E) configuration is verified via:

  • X-ray Crystallography : Bond angles and dihedral angles between the enone system and aromatic rings (e.g., C=C–C=O torsion angle ~0°, confirming planarity) .
  • NMR Spectroscopy : Vicinal coupling constants (J = 15–16 Hz for trans protons in the enone system) .

Q. What purification methods are recommended to isolate high-purity samples?

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for baseline separation of unreacted starting materials.
  • Recrystallization : Ethanol or methanol yields crystals with >98% purity (confirmed by HPLC) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence stereoselectivity and yield?

  • Solvent Effects : Protic solvents (ethanol, methanol) favor higher yields due to stabilization of the enolate intermediate. Aprotic solvents (THF, DMF) may reduce stereoselectivity .
  • Catalysts : NaOH/KOH in ethanol achieves ~75% yield, while phase-transfer catalysts (e.g., TBAB) in biphasic systems improve yields to 85% .

Q. What spectroscopic techniques resolve contradictions in reported data (e.g., NMR shifts)?

Discrepancies in NMR chemical shifts arise from solvent polarity and concentration effects. For example:

  • Benzyloxy Protons : δ 5.05–5.15 ppm in CDCl₃ vs. δ 5.20–5.30 ppm in DMSO-d₆ due to hydrogen bonding .
  • 4-Bromophenyl Resonance : δ 7.60–7.70 ppm (doublet, J = 8.5 Hz) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic β-carbon in the enone system. Key findings:

  • LUMO Localization : Highest electron deficiency at the β-carbon (LUMO = −1.8 eV), favoring Michael additions .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity by 15–20% compared to methoxy derivatives .

Q. What strategies optimize the compound’s stability under ambient conditions?

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the enone moiety.
  • Thermal Stability : DSC analysis shows decomposition onset at 180°C, making it stable for most solution-phase reactions .

Methodological Guidance for Data Contradictions

Q. How to address conflicting reports on biological activity (e.g., enzyme inhibition)?

  • Assay Validation : Use standardized protocols (e.g., IC₅₀ measurements with positive controls like quercetin for kinase inhibition).
  • Structural Confirmation : Re-validate compound identity via LC-MS and XRD before bioactivity assays .

Q. What statistical approaches reconcile variability in reaction yields?

  • Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., temperature > solvent polarity).
  • ANOVA : For catalyst screening, p < 0.05 confirms NaOH outperforms LiOH in yield consistency .

Tables of Key Data

Property Value Source
Melting Point142–144°C
Crystallographic Space GroupP1 (triclinic)
UV-Vis λmax310 nm (π→π* transition)
LogP (Calculated)3.8 ± 0.2

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